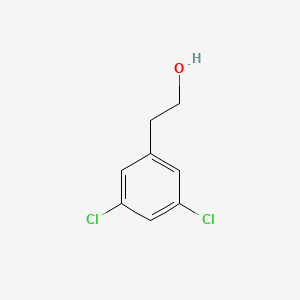

2-(3,5-Dichlorophenyl)ethanol

Description

2-(3,5-Dichlorophenyl)ethanol (CAS: Not explicitly provided; molecular formula: C₈H₈Cl₂O) is a chlorinated aromatic alcohol characterized by a hydroxyl (-OH) group attached to a two-carbon chain linked to a 3,5-dichlorophenyl ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. For example, it serves as a precursor in the preparation of guanidine derivatives under acidic conditions, as demonstrated in the synthesis of a dual-acting FFAR1/FFAR4 modulator .

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPYSVJHLUKSRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374188 | |

| Record name | 2-(3,5-dichlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93427-13-5 | |

| Record name | 2-(3,5-dichlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-dichlorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3,5-Dichlorophenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 2-(3,5-dichlorophenyl)acetaldehyde using a reducing agent such as sodium borohydride in a suitable solvent like methanol . The reaction is typically carried out at room temperature, and the product is purified through standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-(3,5-dichlorophenyl)acetaldehyde using a metal catalyst such as palladium on carbon. This method allows for the efficient and scalable production of the compound under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-(3,5-dichlorophenyl)acetaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

Reduction: Further reduction of the compound can yield 2-(3,5-dichlorophenyl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various halogenating agents, nucleophiles

Major Products Formed

Oxidation: 2-(3,5-Dichlorophenyl)acetaldehyde

Reduction: 2-(3,5-Dichlorophenyl)ethane

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-(3,5-Dichlorophenyl)ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to its conversion into different metabolites. These metabolites may exert biological effects by interacting with cellular receptors or enzymes, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The biological and chemical behavior of 2-(3,5-dichlorophenyl)ethanol is heavily influenced by its hydroxyl group and dichlorinated aromatic ring. Below is a comparative analysis with key analogs:

Tridiphane (Oxirane Derivative)

- Structure : Tridiphane (CAS 58138-08-2; C₁₀H₇Cl₅O) replaces the hydroxyl group with an oxirane (epoxide) ring and incorporates a trichloroethyl moiety.

- Properties : The oxirane group enhances electrophilic reactivity, making it prone to nucleophilic attack. This reactivity underpins its role as a herbicide synergist, where it inhibits detoxification enzymes in pests .

- Biological Activity : Tridiphane induces hepatic peroxisome proliferation in rats, altering lipid metabolism and epoxide hydrolase activity .

3,5-Dichlorophenyl Thioethanol (Thioether Analog)

- Structure : This compound (CAS 101079-86-1; C₈H₈Cl₂OS) substitutes the hydroxyl oxygen with sulfur, forming a thioether (-S-) linkage.

- Its molecular weight (221.97 g/mol) is higher due to sulfur’s atomic mass .

Amino-Substituted Ethanol Derivatives

- Structure: Analogs like 2-Amino-2-(3,5-dichlorophenyl)ethanol (CAS 372144-00-8; C₈H₉Cl₂NO) feature an amino (-NH₂) group adjacent to the hydroxyl, introducing basicity.

- Properties: The amino group enables salt formation (e.g., hydrochlorides) and enhances interaction with biological targets, making these derivatives valuable in pharmaceutical synthesis .

Key Observations :

- Reactivity : Tridiphane’s oxirane group confers higher reactivity than the hydroxyl or thioether groups, aligning with its pesticidal activity.

- Solubility : The thioether analog likely exhibits lower water solubility than the hydroxyl-containing parent compound due to reduced polarity.

Biological Activity

2-(3,5-Dichlorophenyl)ethanol is an organic compound with significant biological activity, particularly in pharmacological contexts. Its unique structure, characterized by a dichlorophenyl group, influences its chemical reactivity and biological interactions. This article provides a detailed examination of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈Cl₂O. The presence of two chlorine atoms at the 3 and 5 positions of the phenyl ring contributes to its distinctive chemical properties. This compound can be synthesized through various methods, including the reduction of 2-(3,5-dichlorophenyl)acetaldehyde using sodium borohydride.

This compound interacts with several biological targets, influencing various biochemical pathways. Its mechanism of action involves:

- Receptor Modulation : Research indicates that this compound may modulate beta-adrenergic receptors, which are crucial in regulating heart rate and bronchial dilation.

- Enzyme Interactions : The compound exhibits interactions with enzymes and proteins that may lead to diverse biological effects.

Pharmacological Effects

Studies have shown that this compound possesses several pharmacological properties:

- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial effects against various bacterial strains.

- Antioxidant Properties : The compound has been noted for its antioxidant capabilities, which may contribute to its protective effects against oxidative stress.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against common pathogens. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.05 |

| Escherichia coli | 0.1 |

| Bacillus subtilis | 0.08 |

These results indicate that this compound may be a promising candidate for developing novel antimicrobial agents .

Antioxidant Activity

The antioxidant activity was evaluated using various assays:

- DPPH Radical Scavenging Assay : The compound demonstrated significant scavenging activity with an EC50 value of 12 mg/mL.

- CUPRAC Assay : Results indicated a strong reducing capacity comparable to standard antioxidants.

These findings suggest that this compound could provide protective effects against oxidative damage in biological systems .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. Notable comparisons include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-2-(4-chlorophenyl)ethanol | Chlorophenyl at position 4 | Beta-agonist activity |

| Clenbuterol | Beta-agonist used primarily as a bronchodilator | Similar receptor interaction |

| Salbutamol | Widely used in asthma treatment | Beta-agonist properties |

The dichlorophenyl substitution pattern in this compound may confer distinct biological activities compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.